molecular formula C9H8N2O B1421046 1-Methyl-1H-indazole-7-carbaldehyde CAS No. 951030-58-3

1-Methyl-1H-indazole-7-carbaldehyde

Cat. No.: B1421046
CAS No.: 951030-58-3
M. Wt: 160.17 g/mol
InChI Key: AUHRZXONDSMLBP-UHFFFAOYSA-N
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Description

1-Methyl-1H-indazole-7-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. This compound features a methyl group at the 1-position and an aldehyde group at the 7-position of the indazole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-indazole-7-carbaldehyde plays a significant role in biochemical reactions due to its reactive aldehyde group. This compound can form Schiff bases with primary amines, which are essential intermediates in many biochemical processes . It interacts with enzymes such as aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids . Additionally, this compound can interact with proteins through covalent bonding, potentially modifying their function and activity .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins through covalent interactions . This compound may also impact gene expression by interacting with transcription factors or other regulatory proteins . Furthermore, this compound can alter cellular metabolism by affecting enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, this compound can modulate gene expression by interacting with DNA-binding proteins or transcription factors . These interactions can result in changes in the expression levels of specific genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under harsh conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and enzyme activity . These temporal effects are important considerations for experimental design and data interpretation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . At high doses, this compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by aldehyde dehydrogenases to form carboxylic acids, which are further processed in cellular metabolism . This compound may also interact with cofactors such as nicotinamide adenine dinucleotide (NAD+) during enzymatic reactions . These interactions can influence metabolic flux and the levels of specific metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity . The distribution of this compound within different cellular compartments can also impact its interactions with specific biomolecules .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . This compound may be directed to specific organelles or compartments within the cell, where it can exert its biochemical effects . The localization of this compound can influence its activity and function, as well as its interactions with other biomolecules .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indazole-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include 1-Methyl-1H-indazole-7-carboxylic acid, 1-Methyl-1H-indazole-7-methanol, and various substituted derivatives depending on the reagents and conditions used .

Comparison with Similar Compounds

  • 1H-Indazole-7-carbaldehyde
  • 1-Methyl-1H-indazole-3-carbaldehyde
  • 1-Methyl-1H-indazole-5-carbaldehyde

Comparison: 1-Methyl-1H-indazole-7-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups, which influence its reactivity and biological activity. Compared to other indazole derivatives, it may exhibit different pharmacological properties and synthetic utility .

Properties

IUPAC Name

1-methylindazole-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-11-9-7(5-10-11)3-2-4-8(9)6-12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHRZXONDSMLBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2C=O)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678478
Record name 1-Methyl-1H-indazole-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951030-58-3
Record name 1-Methyl-1H-indazole-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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